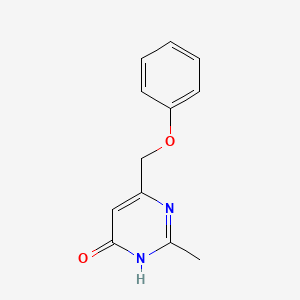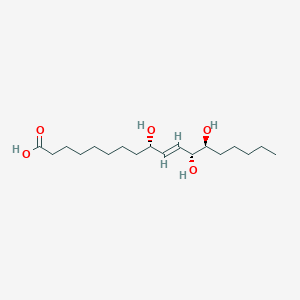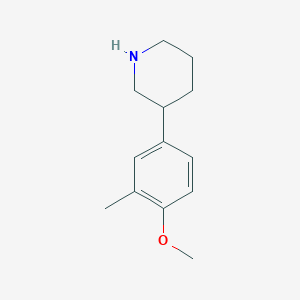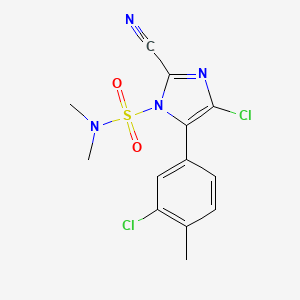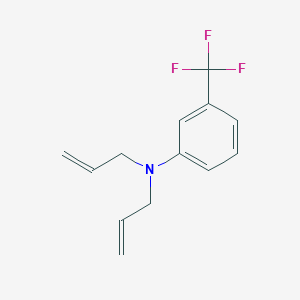
N,N-Diallyl-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C₁₃H₁₄F₃N. It is related to Flurochloridon, a herbicidal composition used to control weeds in crop fields . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline ring, along with two allyl groups attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diallyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce N,N-diallyl-3-methylaniline.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diallyl-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the agrochemical industry, it is related to Flurochloridon and can be used in herbicidal compositions to control weeds .
Mecanismo De Acción
The mechanism of action of N,N-Diallyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The allyl groups may facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)aniline: This compound lacks the allyl groups but shares the trifluoromethyl-aniline core structure.
N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar in structure but with dimethyl groups instead of allyl groups.
Uniqueness: N,N-Diallyl-3-(trifluoromethyl)aniline is unique due to the presence of both allyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The allyl groups provide additional sites for chemical modification, while the trifluoromethyl group enhances stability and lipophilicity .
Propiedades
Fórmula molecular |
C13H14F3N |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
N,N-bis(prop-2-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H14F3N/c1-3-8-17(9-4-2)12-7-5-6-11(10-12)13(14,15)16/h3-7,10H,1-2,8-9H2 |
Clave InChI |
RYBSYYHVIOKJKS-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)C1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


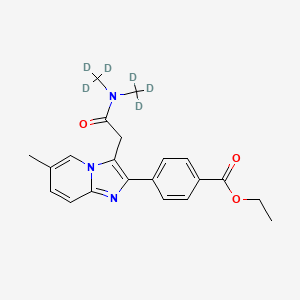
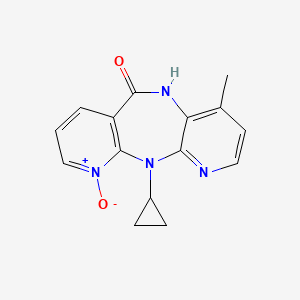
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
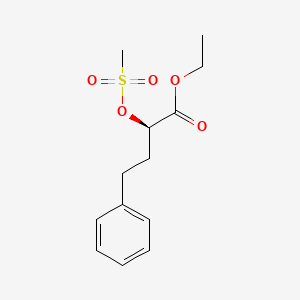
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
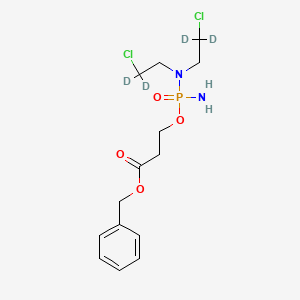
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
